2-Bromopyrimidine-4-carbonitrile
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Overview
Description
2-Bromopyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5H2BrN3 . It is used in various chemical reactions and has a molecular weight of 183.99 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-4-pyrimidinecarbonitrile . The InChI code is 1S/C5H2BrN3/c6-5-8-2-1-4 (3-7)9-5/h1-2H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, pyrimidines are known to be involved in a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.99 .Scientific Research Applications
Synthesis and Antibacterial Activity
2-Bromopyrimidine-4-carbonitrile has been utilized in the synthesis of novel cyanopyridine derivatives. These derivatives demonstrated significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. The minimal inhibitory concentration values for these compounds ranged from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Novel Synthesis Protocols
Researchers have developed new synthesis protocols involving this compound for producing various derivatives. For instance, a surfactant-mediated methodology was utilized for the synthesis of 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives. This process highlights the importance of this compound in facilitating the creation of novel compounds through environmentally friendly and efficient synthesis methods (Aryan et al., 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been studied for their anticancer activity . Due to the structural resemblance with the nucleotide base pair of DNA and RNA, pyrimidine is recognized as a valuable compound in the treatment of cancer .
Cellular Effects
Pyrimidine derivatives have been shown to have anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives have been shown to have anticancer activity, suggesting that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-bromopyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYRDSCFCCTHJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717786 |
Source
|
Record name | 2-Bromopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-16-4 |
Source
|
Record name | 2-Bromopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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